N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide is a complex organic compound featuring a quinoline core substituted with a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group and a carboxamide group at the 2-position of the quinoline ring. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline-2-carboxylic acid and 3-methyl-1,2,4-oxadiazole-5-carbaldehyde.
Reaction Steps:
The carboxylic acid group of quinoline-2-carboxylic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.
The acid chloride is then reacted with 3-methyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like column chromatography.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can be performed on the quinoline ring to produce dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Bromo- or nitro-quinoline derivatives.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is suggested that compounds with a 1,2,4-oxadiazole motif may interact with their targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety and the NH2 group were revealed to form intramolecular hydrogen bonds .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized for their role in various therapeutic areas, including anti-bacterial, anti-viral, anti-leishmanial activities, and more .
Result of Action
Compounds with a 1,2,4-oxadiazole motif have been recognized for their potential in various therapeutic areas .
Action Environment
It is known that the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and certain types of cancer. Industry: The compound finds applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Quinoline-2-carboxamide derivatives: These compounds share the quinoline core but differ in the substituents on the quinoline ring.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents or core structures.
Uniqueness: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide is unique due to the combination of the quinoline and oxadiazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-16-13(20-18-9)8-15-14(19)12-7-6-10-4-2-3-5-11(10)17-12/h2-7H,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMSAINPJYSYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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